1-Isobutylpyrrolidin-2-one

概要

説明

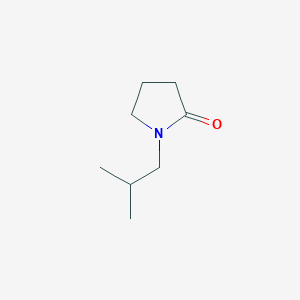

1-Isobutylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound belonging to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with an isobutyl substituent at the nitrogen atom. Pyrrolidinones are known for their diverse biological and synthetic applications, making them significant in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 1-Isobutylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. For instance, the reaction of 1-phenylpiperidine with copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at 80°C for 12 hours yields pyrrolidin-2-ones . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction .

Industrial Production Methods: Industrial production of this compound typically involves the use of air-stable and low-cost copper salts as promoters, non-poisonous and cost-effective oxidants like Oxone, and additives such as 4-dimethylaminopyridine (DMAP) . These methods are attractive due to their practicality and cost-effectiveness.

化学反応の分析

Types of Reactions: 1-Isobutylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of pyrrolidin-2-ones can be achieved using copper(II) acetate and Oxone .

Common Reagents and Conditions:

Oxidation: Copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at 80°C.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones, which can be further functionalized for specific applications .

科学的研究の応用

Pharmaceutical Applications

- Pregabalin Lactose Conjugates: 1-Isobutylpyrrolidin-2-one is found in pregabalin lactose conjugates, which are being researched for treating central nervous system disorders, including epilepsy, Huntington's disease, cerebral ischemia, Parkinson's disease, tardive dyskinesia, and spasticity . These conjugates may also be useful in treating depression, anxiety, pain, sleep disorders, and psychosis .

- Synthesis of Bioactive Compounds: this compound serves as a precursor in synthesizing structurally diverse compounds with potential bioactivity . For example, it is a structural component in pericoannosin B, a compound isolated from Periconia sp., which has shown cytotoxic effects against several cancer cell lines .

- Antimicrobial Activity: Some derivatives and compounds containing the isobutylpyrrolidin-2-one moiety exhibit antimicrobial activity against bacteria and fungi .

Chemical Research

- Maillard Reaction Product: this compound is a product of the Maillard reaction between pregabalin and lactose . Understanding this reaction is crucial in pharmaceutical formulations to prevent the formation of unwanted byproducts during storage .

- Organic Synthesis: The lactam form of pregabalin, which includes this compound, can be generated through the cyclization of pregabalin in organic solvents . This process is valuable for producing high yields of the compound with high purity .

- Dual-Acting Ligands: In designing dual-acting ligands, introducing an isobutyl chain on the nitrogen atom of pyrrolidine, as seen in this compound, can maintain high affinity for certain receptors, such as 5-HT6R and D3R .

Data Table: Examples of Compounds Containing this compound and Their Activities

作用機序

The mechanism of action of 1-Isobutylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest that pyrrolidinones can bind to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie their anticancer activity . The compound’s effects are mediated through its ability to modulate various biochemical pathways, making it a valuable tool in medicinal chemistry.

類似化合物との比較

1-Butylpyrrolidin-2-one: A safer alternative to N-Methyl-2-pyrrolidone, used in various industrial applications.

4-Phenylpyrrolidin-2-one: Known for its potential π–π interactions and unique chromatographic behavior.

1-Phenylpyrrolidine-2-carbaldehyde: Synthesized through oxidative ring contraction, used in the preparation of diversely functionalized N-heterocyclic compounds.

Uniqueness: 1-Isobutylpyrrolidin-2-one stands out due to its specific isobutyl substituent, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

生物活性

1-Isobutylpyrrolidin-2-one (IBP) is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological properties of IBP, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic amide with the molecular formula C_8H_15NO. Its structure features a pyrrolidine ring substituted with an isobutyl group, which contributes to its unique biological properties.

1. Neuroprotective Effects

IBP has been identified as having neuroprotective properties, particularly in models of neurodegenerative diseases such as Huntington's disease. Studies indicate that IBP may enhance neuronal survival and promote neurotrophic effects, which are crucial for maintaining neuronal health and function .

2. Antinociceptive Activity

Research has shown that IBP exhibits significant antinociceptive effects, making it a candidate for pain management therapies. In animal models, IBP demonstrated the ability to reduce pain responses, suggesting its potential utility in treating neuropathic pain conditions .

3. Antidepressant-like Effects

In behavioral studies, IBP has shown promise as an antidepressant-like agent. It appears to modulate neurotransmitter systems involved in mood regulation, potentially offering a new avenue for treating depression .

The biological activity of IBP can be attributed to several mechanisms:

- Modulation of Neurotransmitters : IBP influences the levels of key neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation and pain perception.

- Inhibition of Neuroinflammation : It exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which can contribute to neuronal damage in various disorders .

- Calcium Channel Modulation : As a K^+ channel activator, IBP may help regulate calcium influx in neurons, thereby protecting against excitotoxicity associated with neurodegenerative diseases .

Case Study 1: Neuroprotection in Huntington's Disease

A study assessed the neuroprotective effects of IBP on striatal neurons in a Huntington's disease model. The results indicated that treatment with IBP significantly reduced neuronal apoptosis and improved motor function in treated animals compared to controls .

Case Study 2: Pain Relief in Neuropathic Pain Models

In a neuropathic pain model induced by nerve injury, administration of IBP led to a marked decrease in mechanical allodynia and thermal hyperalgesia. These findings support its potential application as an analgesic agent .

Summary of Biological Activities

特性

IUPAC Name |

1-(2-methylpropyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)6-9-5-3-4-8(9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUYGANTXQVDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396207 | |

| Record name | 1-Isobutylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2687-92-5 | |

| Record name | N-Isobutylpyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isobutylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。